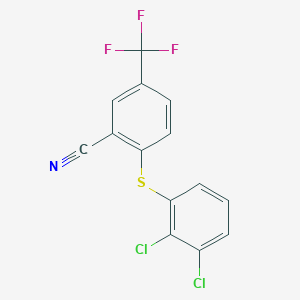

2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile

Description

2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile is a benzenecarbonitrile derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a 2,3-dichlorophenylsulfanyl moiety at the 2-position.

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2F3NS/c15-10-2-1-3-12(13(10)16)21-11-5-4-9(14(17,18)19)6-8(11)7-20/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBKWRTZRYOPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)SC2=C(C=C(C=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile typically involves the reaction of 2,3-dichlorothiophenol with 5-(trifluoromethyl)benzenecarbonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate the reduction of the nitrile group.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variations: Nitrile vs. Amide/Azo Groups

The nitrile group in the target compound distinguishes it from analogs with amide or azo functionalities. For example:

- 3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide () shares the trifluoromethylbenzene core but replaces the nitrile with an amide group. Amides typically exhibit higher polarity and hydrogen-bonding capacity, which could enhance protein binding compared to nitriles .

- N,N'-(2,5-Dichloro-1,4-phenylene)bis(4-((2,5-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) () contains azo (-N=N-) linkages, which confer chromophoric properties suitable for dyes. The nitrile group in the target compound likely reduces color intensity but increases chemical inertness .

Substituent Position Effects: 2,3-Dichloro vs. 2,6-Dichloro Isomers

The position of chlorine atoms on the phenyl ring significantly impacts steric and electronic properties:

- 2-[(2,6-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile () is a positional isomer of the target compound. The 2,6-dichloro substitution creates a para-dichloro arrangement, reducing steric hindrance compared to the 2,3-dichloro (ortho/meta) configuration. This difference may influence binding to biological targets, such as enzymes or receptors, by altering molecular orientation .

Sulfanyl Linkage Variations

The sulfanyl (-S-) group in the target compound contrasts with ethylsulfanyl-triazolyl moieties in analogs like n-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4h-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide (). The phenylsulfanyl group in the target compound may enhance aromatic stacking interactions, while ethylsulfanyl-triazolyl groups offer conformational flexibility for targeting diverse binding pockets .

Research Implications and Inferred Properties

- Bioactivity : Structural similarities to FtsZ/DprE1 inhibitors () suggest possible antibacterial activity, though the nitrile group may reduce hydrogen-bonding efficacy compared to amides.

- Material Science : Dichlorophenyl and trifluoromethyl groups are common in hydrophobic polymers; the target compound’s nitrile group could improve thermal stability in such matrices.

Biological Activity

2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, also known by its CAS number 477866-79-8, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the introduction of the trifluoromethyl group and the formation of the sulfanyl linkage. Detailed methodologies can be found in various chemical literature sources.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, in human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptosis markers.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 | 18.0 |

The biological activity of this compound is believed to be linked to its ability to interfere with specific cellular pathways:

- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration into cellular membranes where it can inhibit key enzymes involved in metabolic pathways.

- Induction of Oxidative Stress : The compound may induce oxidative stress within cells, leading to damage and subsequent apoptosis in cancer cells.

Case Studies

- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, emphasizing its potential as a lead compound for antibiotic development.

- Cancer Cell Line Research : Research published in Cancer Letters detailed experiments where this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.